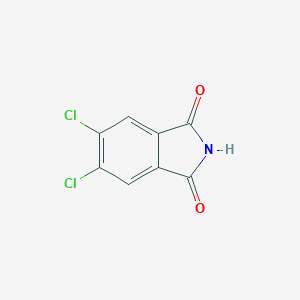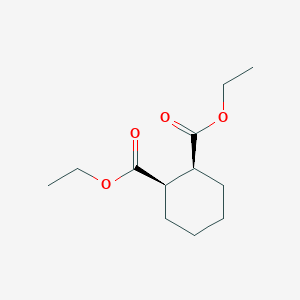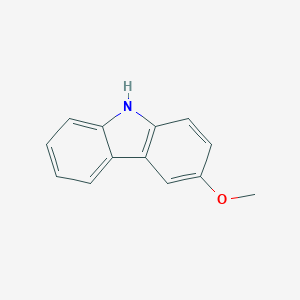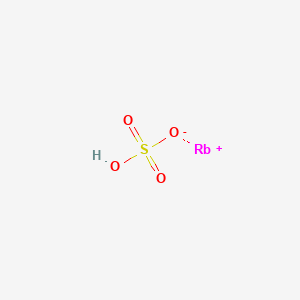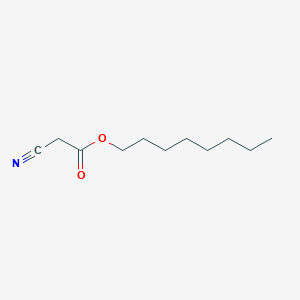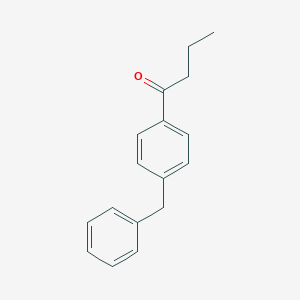
1-(4-Benzylphenyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylphenyl)-1-butanone is a chemical compound also known as benzylphenyl ketone or BPBK. It is a white crystalline powder that is commonly used in the field of organic chemistry. BPBK is a versatile compound that can be used in a variety of applications, including as a fragrance in perfumes, as a flavoring agent in food, and as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of BPBK is not well understood. However, it is believed to act as a reactive intermediate in various organic reactions. BPBK is also known to undergo various reactions, including nucleophilic addition, Friedel-Crafts acylation, and reduction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of BPBK. However, it is known to be a skin irritant and can cause respiratory tract irritation if inhaled. It is also known to be toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
BPBK is a versatile compound that can be used in a variety of applications. Its advantages include its high purity and stability, as well as its low cost. However, its limitations include its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on BPBK. One area of interest is the development of new synthetic methods for BPBK and its derivatives. Another area of interest is the study of the biological activity of BPBK and its potential use in the development of new drugs. Additionally, the use of BPBK in the synthesis of novel materials, such as liquid crystals and polymers, is an area of ongoing research.
Méthodes De Synthèse
BPBK can be synthesized using a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and reduction of the corresponding benzylphenyl carboxylic acid. The most commonly used method for the synthesis of BPBK is the Friedel-Crafts acylation reaction. In this reaction, benzene is reacted with benzyl chloride and aluminum chloride to form benzylbenzene. This intermediate is then reacted with acetyl chloride and aluminum chloride to form BPBK.
Applications De Recherche Scientifique
BPBK has been extensively studied in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BPBK has also been used in the synthesis of novel materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
17302-69-1 |
|---|---|
Nom du produit |
1-(4-Benzylphenyl)-1-butanone |
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(4-benzylphenyl)butan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
Clé InChI |
CQGHAVUWNSCNMH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Autres numéros CAS |
17302-69-1 |
Synonymes |
1-(4-Benzylphenyl)-1-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



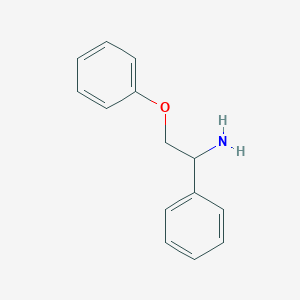
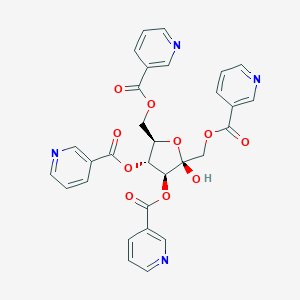
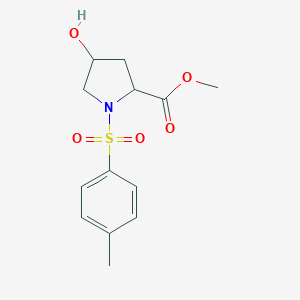
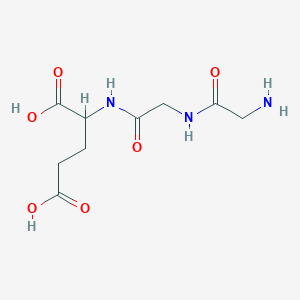
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
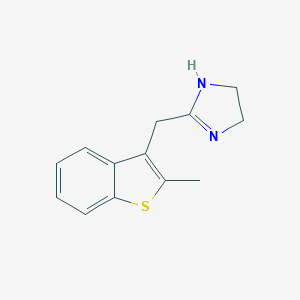
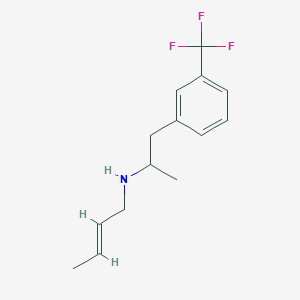
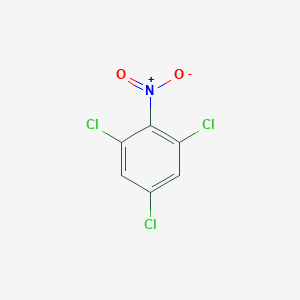
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
